molecular formula C7H11N3O4 B11896756 3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol

3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol

Cat. No.: B11896756
M. Wt: 201.18 g/mol
InChI Key: DKCGGPOLDHYRCJ-UHFFFAOYSA-N
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Description

3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol is a chemical compound with a molecular formula of C₇H₁₀N₄O₄ It is characterized by the presence of an imidazole ring substituted with a methyl and a nitro group, attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol typically involves the nitration of 2-methylimidazole followed by a reaction with epichlorohydrin. The nitration process requires careful control of temperature and the use of concentrated nitric acid. The subsequent reaction with epichlorohydrin is carried out under basic conditions, often using sodium hydroxide as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups on the propanediol backbone can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acid chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)-1,2-Propanediol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand the interactions of nitroimidazole derivatives with biological systems, including their mechanisms of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol involves its interaction with cellular components. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This property is particularly useful in targeting hypoxic tumor cells in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-nitro-1H-imidazole
  • 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
  • 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile

Uniqueness

3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol is unique due to its propanediol backbone, which provides additional functional groups for further chemical modifications. This makes it more versatile in synthetic applications compared to its analogs, which may lack these functional groups.

Properties

Molecular Formula

C7H11N3O4

Molecular Weight

201.18 g/mol

IUPAC Name

3-(2-methyl-4-nitroimidazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C7H11N3O4/c1-5-8-7(10(13)14)3-9(5)2-6(12)4-11/h3,6,11-12H,2,4H2,1H3

InChI Key

DKCGGPOLDHYRCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1CC(CO)O)[N+](=O)[O-]

Origin of Product

United States

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